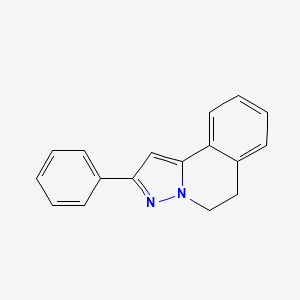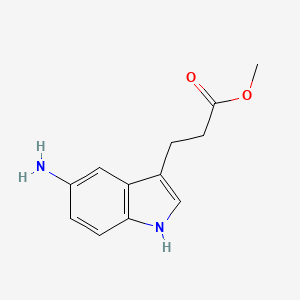
Methyl 3-(5-amino-1h-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-amino-1h-indol-3-yl)propanoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-1h-indol-3-yl)propanoate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. This method is favored due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-amino-1h-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-(5-amino-1h-indol-3-yl)propanoate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-amino-1h-indol-3-yl)propanoate involves its interaction with various molecular targets, including enzymes and receptors. It can modulate signaling pathways, leading to changes in cellular functions. The indole ring structure allows it to bind with high affinity to multiple receptors, making it a versatile compound in pharmacology .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1H-indol-3-yl)propanoate
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
Uniqueness
Methyl 3-(5-amino-1h-indol-3-yl)propanoate is unique due to the presence of the amino group at the 5-position of the indole ring. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Propiedades
Número CAS |
6958-79-8 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 3-(5-amino-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5,13H2,1H3 |
Clave InChI |
ABGAYXZGCFVLNX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
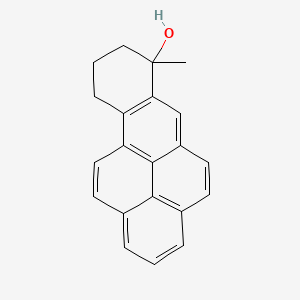
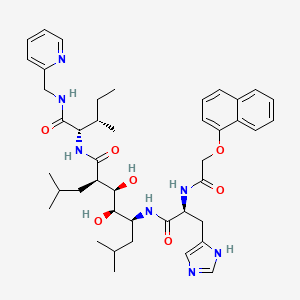
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
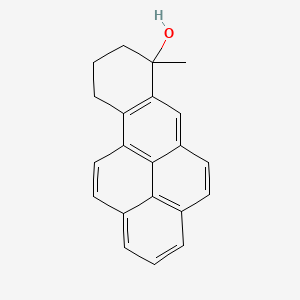
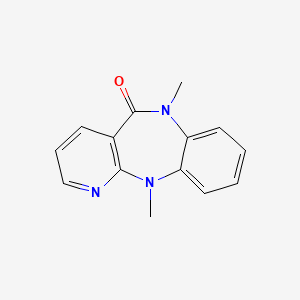


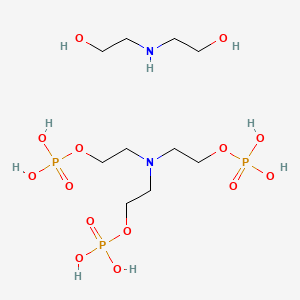
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
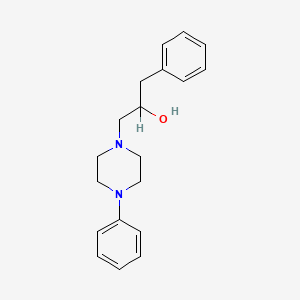
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)

